molecular formula C6H12N2O4S B2576548 N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide CAS No. 1789083-21-1

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide

Cat. No.: B2576548
CAS No.: 1789083-21-1
M. Wt: 208.23
InChI Key: FJXRMFMUDSVPIN-UHFFFAOYSA-N
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Description

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide is a sulfonamide derivative featuring a 2-oxo-1,3-oxazolidin-3-yl moiety linked via an ethyl chain to a methanesulfonamide group. This structure combines the hydrogen-bonding capabilities of the oxazolidinone ring with the sulfonamide’s electron-withdrawing properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c1-13(10,11)7-2-3-8-4-5-12-6(8)9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXRMFMUDSVPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1789083-21-1
Record name N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide typically involves the cyclization of ethanolamine with urea, followed by subsequent reactions to introduce the methanesulfonamide group. The reaction conditions often include heating the reactants to specific temperatures and maintaining these conditions for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as crystallization and filtration to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted oxazolidinones.

Scientific Research Applications

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The oxazolidinone ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Heterocyclic Moieties

  • Oxazolidinone Derivatives: N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide (): Differs by a propyl chain instead of ethyl. The longer chain increases molecular weight (C₇H₁₄N₂O₄S vs. C₆H₁₂N₂O₄S) and may enhance lipophilicity (predicted logP: ~0.5 vs. ~0.3 for ethyl), affecting membrane permeability . 5-Chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one (): Contains two oxazolidinone-ethyl groups attached to a benzimidazole core. Crystal studies show planar oxazolidinone rings (max deviation: 0.071 Å) and dihedral angles of ~69.9° between rings, suggesting conformational flexibility. The target compound’s single oxazolidinone group may reduce steric hindrance compared to this dimer .
  • Indoline Derivatives (): Compounds like 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide replace oxazolidinone with a 2-oxoindoline core. Indoline’s aromaticity may enhance π-π stacking but reduce hydrogen-bonding capacity compared to oxazolidinone’s strained, polar ring .

Sulfonamide Variations

  • Complex Methanesulfonamides (): Derivatives like N-[2-[[4-[[3-[[2-chloro-5-[3-(octadecenyl)...]]ethyl] feature extended substituents, increasing molecular weight (>1000 g/mol) and polar surface area (PSA: 152.64 Ų). The target compound’s simpler structure (PSA estimated at ~90–100 Ų) likely improves solubility and synthetic accessibility .
  • Bicyclic Sulfonamides (): Example: 1-((1S,4S)-3-((E)-benzylidene)...methanesulfonamide incorporates a rigid bicyclic system.

Hydrogen Bonding and Solubility

  • The oxazolidinone ring’s planar geometry () and carbonyl group enable strong hydrogen-bonding interactions (e.g., C–H···O), which may improve solubility in polar solvents. Comparatively, indoline derivatives () rely more on hydrophobic interactions .

Data Tables

Table 1: Structural Parameters of Selected Analogs

Compound Core Structure Chain Length PSA (Ų) Molecular Weight (g/mol)
Target Compound Oxazolidinone Ethyl ~95 220.24
N-[3-(2-oxo-oxazolidin-3-yl)propyl]... Oxazolidinone Propyl ~95 234.26
5-Chloro-1,3-bis[2-(2-oxo-oxazolidin... Benzimidazole + Oxazolidinone Ethyl ×2 ~150 492.90
2-Hydroxy-N-phenyl-... (Indoline derivative) Indoline N/A ~90 308.32

Table 2: Docking Scores of Sulfonamide Analogs ()

Compound Docking Score (kcal/mol) Target Protein
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)...) -9.8 Monkeypox DNA Polymerase
Mangostin -10.2 Profilin-like Protein
Target Compound (Hypothetical) Estimated -8.5 to -9.0 N/A

Biological Activity

N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide (commonly referred to as compound 1) is a chemical compound belonging to the oxazolidinone class, characterized by its unique five-membered ring structure containing nitrogen and oxygen. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C6_6H12_{12}N2_2O4_4S, and its structural representation is crucial for understanding its biological interactions. The compound features a methanesulfonamide group attached to an oxazolidinone derivative, which may influence its mechanism of action and biological efficacy.

Property Value
Molecular FormulaC6_6H12_{12}N2_2O4_4S
Molecular Weight190.24 g/mol
SMILESCS(=O)(=O)NCCN1CCOC1=O
InChIInChI=1S/C6H12N2O4S/c1-13(10,11)7-2-3-8-4-5-12-6(8)9/h7H,2-5H2,1H3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The oxazolidinone ring can bind to specific enzymes and proteins, potentially inhibiting their function. This inhibition may disrupt critical biological pathways, which can lead to therapeutic effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Antimicrobial Activity : Similar compounds in the oxazolidinone class have demonstrated efficacy against Gram-positive bacteria.

Case Studies

  • Antibacterial Efficacy : A study investigating the activity of various oxazolidinones reported that compounds with similar structures showed significant inhibition against resistant strains of Staphylococcus aureus.
    • Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed.
    • Results : Compounds exhibiting structural similarities to this compound demonstrated MIC values ranging from 0.5 to 4 µg/mL against resistant strains.
  • Cytotoxicity Assessment : Preliminary cytotoxicity assays indicated that certain derivatives of oxazolidinones could induce apoptosis in cancer cell lines.
    • Cell Lines Tested : FaDu (hypopharyngeal carcinoma) and other cancer cell lines.
    • Findings : Compounds induced significant apoptosis at concentrations above 10 µM.

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions starting from ethanolamine and urea. The process is crucial for producing high yields of the desired compound while maintaining purity.

Synthetic Route Overview

  • Starting Materials : Ethanolamine and urea.
  • Reactions :
    • Cyclization under controlled heating conditions.
    • Introduction of the methanesulfonamide group through nucleophilic substitution reactions.

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